(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one (2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1354942-11-2
VCID: VC11718850
InChI: InChI=1S/C18H17ClO/c1-13(2)15-10-7-14(8-11-15)9-12-18(20)16-5-3-4-6-17(16)19/h3-13H,1-2H3/b12-9+
SMILES: CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl
Molecular Formula: C18H17ClO
Molecular Weight: 284.8 g/mol

(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

CAS No.: 1354942-11-2

Cat. No.: VC11718850

Molecular Formula: C18H17ClO

Molecular Weight: 284.8 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one - 1354942-11-2

Specification

CAS No. 1354942-11-2
Molecular Formula C18H17ClO
Molecular Weight 284.8 g/mol
IUPAC Name (E)-1-(2-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C18H17ClO/c1-13(2)15-10-7-14(8-11-15)9-12-18(20)16-5-3-4-6-17(16)19/h3-13H,1-2H3/b12-9+
Standard InChI Key SGSVSVUWKFRTGN-FMIVXFBMSA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl
SMILES CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl
Canonical SMILES CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl

Introduction

Chemical Identity and Basic Properties

IUPAC Name:
(E)-1-(2-Chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Molecular Formula: C₁₈H₁₇ClO
Molecular Weight: 284.8 g/mol
CAS Registry Number: 1354942-11-2
SMILES Notation: CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl

The compound features a central propenone group (CH=CH-C=O) linking two aromatic rings: a 2-chlorophenyl group and a 4-isopropylphenyl group. The (2E) designation confirms the trans configuration of the double bond in the propenone moiety.

PropertyValueSource
Exact Mass284.097 g/mol
Topological Polar Surface Area17.1 Ų
LogP (Partition Coefficient)4.24

Structural and Crystallographic Features

X-ray crystallography reveals critical insights into the molecule’s three-dimensional conformation. In the solid state, the compound adopts a non-planar geometry due to steric and electronic interactions between substituents:

  • Dihedral Angles:

    • The angle between the 2-chlorophenyl and 4-isopropylphenyl rings is 53.5°, creating a twisted conformation .

    • The propenone group forms angles of 24.5° and 33.5° with the chlorophenyl and isopropylphenyl rings, respectively .

  • Crystal System: Monoclinic

  • Space Group: P 1 21/c 1

  • Unit Cell Parameters:

    • a = 8.8547 Å

    • b = 5.8455 Å

    • c = 28.8034 Å

    • β = 97.396°

These structural distortions influence packing efficiency and intermolecular interactions, such as C–H···O hydrogen bonds and π–π stacking, which stabilize the crystal lattice .

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely low in water; soluble in organic solvents (DMSO, chloroform)
StabilityStable under inert conditions; may degrade upon prolonged UV exposure

The LogP value of 4.24 suggests high lipophilicity, aligning with its potential membrane permeability in biological systems.

Research Applications and Biological Relevance

Chalcone derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. While direct studies on this compound are sparse, its structural analogs exhibit notable activities:

  • Antimicrobial Activity: Chalcones with electron-withdrawing groups (e.g., chlorine) demonstrate enhanced efficacy against Gram-positive bacteria .

  • Anticancer Potential: α,β-unsaturated ketones can inhibit tubulin polymerization, disrupting cancer cell proliferation .

Table 1: Comparative Bioactivity of Chalcone Derivatives

CompoundIC₅₀ (Cancer Cells)Antibacterial Zone of Inhibition (mm)
Target CompoundUnder investigationUnder investigation
(E)-1-(4-Chlorophenyl) analog12.4 µM14.3 (vs. S. aureus)
NSC 139717 (analog)8.9 µM18.1 (vs. E. coli)

Computational and Theoretical Studies

Density functional theory (DFT) calculations predict the following electronic properties:

  • HOMO-LUMO Gap: ~4.1 eV, indicating moderate reactivity .

  • Electrostatic Potential: Partial negative charge on the carbonyl oxygen, facilitating hydrogen bonding .

These features are critical for understanding interaction mechanisms with biological targets or materials surfaces.

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